1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene
Overview
Description
It is characterized by its six methoxy groups attached to a biphenyl structure, making it a hexamethoxy derivative of biphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including DIFUCOL HEXAMETHYL ETHER, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of DIFUCOL HEXAMETHYL ETHER, the starting materials would include a biphenyl derivative with appropriate substituents and methoxy groups.
Industrial Production Methods: Industrial production of DIFUCOL HEXAMETHYL ETHER may involve large-scale Williamson ether synthesis, utilizing optimized reaction conditions to ensure high yield and purity. This process would likely involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: DIFUCOL HEXAMETHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of substituted biphenyl ethers.
Scientific Research Applications
DIFUCOL HEXAMETHYL ETHER has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIFUCOL HEXAMETHYL ETHER involves its interaction with molecular targets through its methoxy groups and biphenyl core. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
2,2’,4,4’,6,6’-Hexamethoxybiphenyl: A closely related compound with similar structural features and chemical properties.
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene: Another hexamethoxy derivative with a different substitution pattern.
Uniqueness: DIFUCOL HEXAMETHYL ETHER is unique due to its specific arrangement of methoxy groups on the biphenyl core, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
14262-07-8 |
---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C18H22O6/c1-19-11-7-13(21-3)17(14(8-11)22-4)18-15(23-5)9-12(20-2)10-16(18)24-6/h7-10H,1-6H3 |
InChI Key |
PKTVMNKLPFVXBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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